3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a pyridine carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through the bromination of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine precursor and the bromopyrimidine intermediate.
Pyridine Carbonitrile Introduction: The final step involves the coupling of the piperidine intermediate with a pyridine carbonitrile derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.
Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form specific interactions with active sites, while the piperidine and pyridine carbonitrile groups contribute to the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine moiety and is used in similar cross-coupling reactions.
5-Bromopyrimidine: A simpler analog that undergoes similar substitution reactions.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring and bromopyridine moiety, used in medicinal chemistry.
Uniqueness
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-13-8-20-16(21-9-13)23-11-12-3-2-6-22(10-12)15-4-1-5-19-14(15)7-18/h1,4-5,8-9,12H,2-3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOZEXMBAFDXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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